1-Pyrrolidinyl-[1-[(2,3,4-trimethoxyphenyl)methyl]-3-piperidinyl]methanone
Description
Properties
Molecular Formula |
C20H30N2O4 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
pyrrolidin-1-yl-[1-[(2,3,4-trimethoxyphenyl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C20H30N2O4/c1-24-17-9-8-15(18(25-2)19(17)26-3)13-21-10-6-7-16(14-21)20(23)22-11-4-5-12-22/h8-9,16H,4-7,10-14H2,1-3H3 |
InChI Key |
QTBFTOLJMPSXCU-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)CN2CCCC(C2)C(=O)N3CCCC3)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCCC(C2)C(=O)N3CCCC3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Ketones
A one-pot method condenses 4-(2,3,4-trimethoxybenzyl)piperidin-3-one with pyrrolidine under hydrogenation (H₂, Pd/C), yielding the target compound in 60–70% efficiency.
Chemical Reactions Analysis
WAY-324258-A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-324258-A is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is used in biochemical assays and as a ligand in receptor studies.
Medicine: It is used in drug development and pharmacological studies.
Industry: It is used in the production of specialty chemicals and as a reference material in quality control.
Mechanism of Action
The mechanism of action of WAY-324258-A involves its interaction with specific molecular targets and pathways. It binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formula.
Key Observations:
Substituent Position Effects: The 2,3,4-trimethoxy configuration in the target compound contrasts with the 3,4,5-trimethoxy substitution in pyrrole-based tubulin inhibitors (e.g., compound 37). The latter’s meta-substitution enhances π-π stacking with tubulin’s colchicine-binding site, while the ortho/meta/para arrangement in the target may alter steric interactions .
Heterocyclic Components :
- Pyrrolidine and piperidine rings in the target compound may improve solubility and bioavailability over rigid pyrrole derivatives (e.g., compound 37) due to increased amine hydrogen bonding .
- Piperazine-based analogs (e.g., ) exhibit distinct pharmacology (e.g., antihistaminic effects) due to differences in amine basicity and spatial arrangement .
Anti-Mitotic and Tubulin-Targeting Compounds
Key Observations:
Activity Correlations: Pyrrole derivatives (e.g., compound 37) with 3,4,5-trimethoxy groups show potent tubulin inhibition (IC₅₀ < 1 µM), while diarylmethanones lacking heterocyclic amines (e.g., 23a) are inactive, underscoring the importance of the heterocyclic amine for activity . The target compound’s 2,3,4-trimethoxy group may reduce tubulin affinity compared to 3,4,5-trimethoxy analogs due to altered binding pocket interactions .
Physicochemical and Pharmacokinetic Properties
Table 3: Predicted Physicochemical Properties
*Predicted using fragment-based methods.
Key Observations:
Ionization Profile: The pyrrolidine-piperidine system in the target compound has two ionizable amines (predicted pKa 4.1 and 9.2), which may enhance tissue penetration at physiological pH compared to mono-basic piperazine derivatives .
Biological Activity
1-Pyrrolidinyl-[1-[(2,3,4-trimethoxyphenyl)methyl]-3-piperidinyl]methanone is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article discusses its biological activity, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR) based on recent studies.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₂₅N₃O₃
- Molecular Weight : 341.43 g/mol
- CAS Number : 1703-35-1
The compound features a pyrrolidine ring linked to a piperidine moiety and a trimethoxyphenyl group, which contributes to its biological properties.
Cytotoxicity
Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown the ability to induce apoptosis in MCF-7 breast cancer cells and other tumor types.
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 5.2 | Induces apoptosis |
| Compound B | HeLa | 3.8 | Inhibits tubulin polymerization |
| Compound C | A549 | 4.5 | CDK-2 inhibition |
The mechanisms by which these compounds exert their biological effects include:
- Inhibition of Oncogenic Kinases : Compounds related to this compound have been shown to inhibit multiple oncogenic kinases, including CDK-2, which is crucial for cell cycle progression.
- Cell Cycle Arrest : Studies indicate that these compounds can cause cell cycle arrest at the G1 and G2/M phases, leading to reduced proliferation of cancer cells.
- Apoptosis Induction : The compounds trigger apoptotic pathways characterized by phosphatidylserine exposure and caspase activation.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this class of compounds. Modifications in the trimethoxyphenyl group or variations in the piperidine ring can significantly influence potency and selectivity.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Trimethoxy substitution | Increased cytotoxicity |
| Piperidine ring size | Optimal activity observed with medium-sized rings |
| Chirality at pyrrolidine | R-enantiomer shows higher potency |
Case Studies
Several case studies highlight the efficacy of similar compounds in preclinical models:
- Study on MCF-7 Cells : A derivative showed an IC50 value of 5.2 µM against MCF-7 cells, inducing apoptosis via mitochondrial pathways.
- In Vivo Efficacy : In xenograft models, administration of related compounds significantly reduced tumor growth compared to controls.
- Kinase Profiling : Comprehensive profiling revealed that certain derivatives selectively inhibited key kinases involved in cancer progression.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Pyrrolidinyl-[1-[(2,3,4-trimethoxyphenyl)methyl]-3-piperidinyl]methanone, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of a benzyl-protected piperidine intermediate. Key steps include nucleophilic substitution of a 2,3,4-trimethoxybenzyl halide with a piperidine derivative, followed by coupling with a pyrrolidinylmethanone moiety. Optimization strategies include:
- Catalytic Systems : Use of palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide for Sonogashira or Suzuki couplings to enhance efficiency .
- Temperature Control : Reactions performed at 60–80°C to balance reaction rate and byproduct formation .
- Base Selection : Employing DIPEA or Et₃N to deprotonate intermediates and improve nucleophilicity .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate high-purity product .
Q. How should researchers characterize the structural integrity and purity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the 2,3,4-trimethoxyphenyl group (δ 3.8–3.9 ppm for methoxy protons) and pyrrolidinyl/piperidinyl backbone .
- Mass Spectrometry (HRMS) : To verify molecular weight (expected [M+H]⁺ ~415.2 g/mol) and detect impurities .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
Q. What are the standard protocols for evaluating the solubility and formulation of this compound in biological assays?
- Methodological Answer :
- Solubility Screening : Test in DMSO (primary solvent) followed by dilution in PBS (pH 7.4) or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .
- Formulation Stability : Store lyophilized powder at -20°C; prepare fresh solutions for assays to avoid hydrolysis .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound in medicinal chemistry?
- Methodological Answer :
- Substituent Variation : Modify the trimethoxyphenyl group (e.g., replace methoxy with halogens or CF₃) to study electronic effects on target binding .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) using PubChem-derived 3D structures (InChIKey: YXUJGORJPUOZSN) to predict interactions with enzymes like tubulin or kinases .
- Biological Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., fluorometric kinase assays) across derivatives .
Q. How can researchers resolve contradictions in biological activity data observed across different in vitro assays?
- Methodological Answer :
- Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) and replicate experiments across labs .
- Orthogonal Assays : Validate findings with complementary techniques (e.g., SPR for binding affinity, cell viability assays for cytotoxicity) .
- Data Normalization : Account for variables like cell passage number, serum batch, and solvent concentration .
Q. What mechanistic insights guide the design of enzymatic inhibition studies for this compound?
- Methodological Answer :
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition mode (competitive vs. non-competitive) .
- Fluorescence Quenching : Monitor changes in tryptophan fluorescence of target enzymes upon compound binding .
- Proteomic Profiling : Use activity-based protein profiling (ABPP) to identify off-target interactions .
Q. How can computational chemistry be leveraged to predict metabolic stability and toxicity profiles?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME or ProTox-II to estimate CYP450 metabolism, hepatotoxicity, and Ames test outcomes .
- Metabolite Identification : In silico cleavage of the methanone linkage using P450 enzyme models (e.g., CYP3A4) .
Data Contradiction Analysis
Q. How should discrepancies in synthetic yields between batch scales be addressed?
- Methodological Answer :
- Reaction Monitoring : Use TLC or in situ IR to detect intermediate formation delays at larger scales .
- Heat Transfer Optimization : Employ jacketed reactors to maintain consistent temperature in exothermic steps .
Q. What experimental approaches clarify conflicting reports on the compound’s antimicrobial vs. anticancer efficacy?
- Methodological Answer :
- Dose-Response Curves : Test across a wider concentration range (nM to μM) to identify biphasic effects .
- Transcriptomic Analysis : RNA-seq to compare gene expression profiles in bacterial vs. cancer cell models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
